molecular formula C12H15BrN2O2 B2464220 1-(2-Bromo-4-nitrophenyl)azepane CAS No. 477846-52-9

1-(2-Bromo-4-nitrophenyl)azepane

Cat. No.: B2464220
CAS No.: 477846-52-9
M. Wt: 299.168
InChI Key: SCBSQLNUPMSUIU-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-nitrophenyl)azepane is an organic compound with the molecular formula C12H15BrN2O2 It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to an azepane ring

Scientific Research Applications

1-(2-Bromo-4-nitrophenyl)azepane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Safety and Hazards

“1-(2-Bromo-4-nitrophenyl)azepane” is considered hazardous. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid getting it in eyes, on skin, or on clothing . It is also recommended to use personal protective equipment as required .

Mechanism of Action

Preparation Methods

The synthesis of 1-(2-Bromo-4-nitrophenyl)azepane typically involves multi-step organic reactions. One common synthetic route includes the bromination of a phenyl ring followed by nitration. The azepane ring is then introduced through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(2-Bromo-4-nitrophenyl)azepane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different products depending on the reagents and conditions used.

Common reagents for these reactions include halogenating agents, reducing agents like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(2-Bromo-4-nitrophenyl)azepane can be compared with other similar compounds such as:

    1-(2-Chloro-4-nitrophenyl)azepane: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.

    1-(2-Bromo-4-aminophenyl)azepane:

    1-(2-Bromo-4-nitrophenyl)piperidine: Similar structure but with a piperidine ring instead of an azepane ring, influencing its chemical behavior and applications.

Properties

IUPAC Name

1-(2-bromo-4-nitrophenyl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c13-11-9-10(15(16)17)5-6-12(11)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBSQLNUPMSUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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